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Compound of Interest

Compound Name: Soporidine

Cat. No.: B610924 Get Quote

An In-depth Analysis of Soporidine's Core Structure, Derivative Synthesis, and Biological

Activity for the Advancement of Novel Therapeutics.

Introduction
Soporidine, a quinolizidine alkaloid primarily isolated from the medicinal plant Sophora

alopecuroides, has garnered significant attention in the field of drug discovery due to its diverse

pharmacological activities.[1][2] Possessing a rigid tetracyclic ring structure, sophoridine serves

as a unique scaffold for chemical modification.[3] Extensive research has demonstrated its

potent anti-tumor, anti-inflammatory, and antiviral properties, making it a promising lead

compound for the development of novel therapeutic agents.[4][5] This technical guide provides

a comprehensive overview of the structure-activity relationship (SAR) of soporidine, detailing

the synthesis of its derivatives, their biological evaluation, and the underlying molecular

mechanisms of action.

The Soporidine Scaffold: A Foundation for
Derivatization
The core structure of sophoridine is a tetracyclic quinolizidine alkaloid with key positions

amenable to chemical modification. These include the lactam carbonyl group in the D-ring, the

N-1 nitrogen, and the C-14 position. Strategic modifications at these sites have led to the

generation of a diverse library of sophoridine derivatives with enhanced potency and selectivity.
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Structure-Activity Relationship (SAR) of Soporidine
Derivatives
The exploration of soporidine's chemical space has yielded a wealth of SAR data, providing

critical insights for the rational design of more effective analogs. The following sections

summarize the key findings from these studies, with quantitative data presented in tabular

format for ease of comparison.

N-Substituted Soporidine Derivatives
Modification at the N-1 position of the sophoridine scaffold has been a major focus of SAR

studies. The introduction of various substituents at this position has been shown to significantly

influence the anticancer activity.

Compound Modification Cell Line IC50 (µM) Reference

Sophoridine - HepG-2 >100

Derivative 1 N-chloroacetyl

A549, CNE-2,

HepG-2, HEC-1-

B

18.2, 21.3, 15.6,

25.4

Derivative 2 N-bromoacetyl

A549, CNE-2,

HepG-2, HEC-1-

B

25.1, 30.5, 22.8,

33.7

Derivative 3 N-benzoyl

A549, CNE-2,

HepG-2, HEC-1-

B

>100

Derivative 4
N-(4-

chlorobenzoyl)

A549, CNE-2,

HepG-2, HEC-1-

B

45.3, 55.1, 38.9,

60.2

Derivative 5
N-(4-

nitrobenzoyl)

A549, CNE-2,

HepG-2, HEC-1-

B

33.7, 41.2, 29.5,

45.8

C-14 Substituted Sophoridine Derivatives
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The introduction of substituents at the C-14 position has also been explored to enhance the

biological activity of sophoridine.

Compound Modification Cell Line IC50 (µM) Reference

Sophoridine - HepG-2 >100

Derivative 6

14-(4-

chlorobenzyliden

e)

HepG-2 25.3

Derivative 7
14-(4-

nitrobenzylidene)
HepG-2 18.7

Derivative 8

14-(4-

methoxybenzylid

ene)

HepG-2 35.1

Phosphoramidate Mustard Derivatives of Soporidine
A series of phosphoramidate mustard derivatives of sophoridine have been synthesized and

evaluated for their anticancer activity. These compounds have shown significant cytotoxic

effects against various cancer cell lines.
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Compound Modification Cell Line IC50 (µM) Reference

Sophoridine - S180 >100

Derivative 9

Phenyl

phosphoramidate

mustard

S180 3.2

Derivative 10

4-chlorophenyl

phosphoramidate

mustard

S180 1.8

Derivative 11

4-fluorophenyl

phosphoramidate

mustard

S180 2.5

Derivative 12

4-methylphenyl

phosphoramidate

mustard

S180 4.1

Key Signaling Pathways Modulated by Soporidine
and Its Derivatives
Sophoridine and its derivatives exert their anticancer effects by modulating several critical

signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often

dysregulated in cancer. Soporidine has been shown to inhibit this pathway, leading to the

induction of apoptosis in cancer cells.
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Soporidine inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade

that regulates cell proliferation, differentiation, and apoptosis. Sophoridine has been reported to

modulate the MAPK pathway, contributing to its anticancer effects.
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Soporidine modulates the MAPK signaling pathway.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and

cell survival. Sophoridine has been shown to inhibit the activation of NF-κB, which contributes

to its anti-inflammatory and pro-apoptotic activities.
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Soporidine inhibits the NF-κB signaling pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in soporidine SAR

studies.

General Synthesis of N-Substituted Soporidine
Derivatives
Materials: Sophoridine, appropriate acyl chloride or alkyl halide, triethylamine (TEA),

dichloromethane (DCM), silica gel for column chromatography, and other necessary solvents

and reagents.

Procedure:
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Dissolve sophoridine (1 equivalent) in anhydrous DCM.

Add TEA (1.5 equivalents) to the solution and stir at room temperature.

Slowly add the corresponding acyl chloride or alkyl halide (1.2 equivalents) to the reaction

mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with DCM.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., petroleum ether/ethyl acetate) to obtain the desired N-substituted sophoridine

derivative.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assessment using MTT Assay
Materials: 96-well plates, cancer cell lines, complete culture medium, sophoridine derivatives,

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS),

and dimethyl sulfoxide (DMSO).

Procedure:

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate

for 24 hours.

Treat the cells with various concentrations of sophoridine derivatives and a vehicle control

(DMSO) for 48-72 hours.

After the treatment period, add 20 µL of MTT solution to each well and incubate for an

additional 4 hours.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC50 value for each compound.

Topoisomerase I Inhibition Assay
Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, reaction buffer,

sophoridine derivatives, loading buffer, agarose gel, and ethidium bromide.

Procedure:

Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and various

concentrations of the sophoridine derivative.

Initiate the reaction by adding human topoisomerase I to the mixture.

Incubate the reaction at 37°C for 30 minutes.

Stop the reaction by adding the loading buffer.

Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium

bromide.

Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the

persistence of the supercoiled DNA form.

Conclusion and Future Perspectives
The extensive structure-activity relationship studies on sophoridine have provided invaluable

insights for the design and development of novel anticancer agents. Modifications at the N-1

and C-14 positions, as well as the synthesis of phosphoramidate mustard derivatives, have

yielded compounds with significantly enhanced cytotoxic activity against a range of cancer cell

lines. The elucidation of the key signaling pathways modulated by these compounds, including
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the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, has further illuminated their mechanisms of

action.

Future research in this area should focus on optimizing the lead compounds to improve their

pharmacokinetic properties and reduce potential off-target toxicities. The use of computational

modeling and quantitative structure-activity relationship (QSAR) studies can further aid in the

rational design of next-generation sophoridine derivatives with superior therapeutic profiles.

The continued exploration of this fascinating natural product scaffold holds great promise for

the discovery of new and effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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